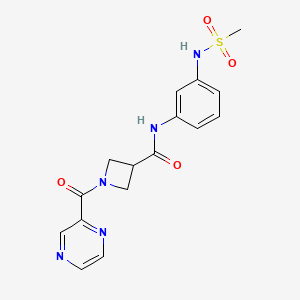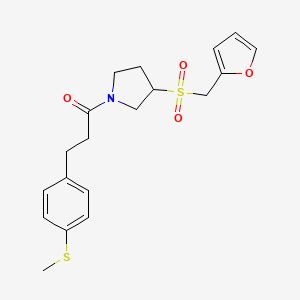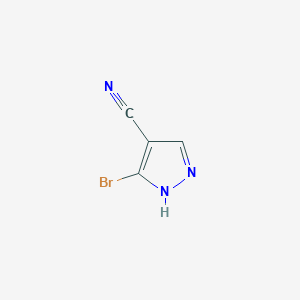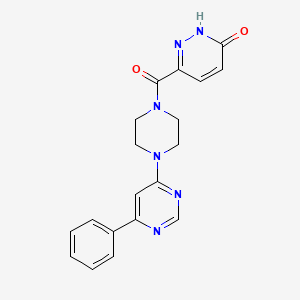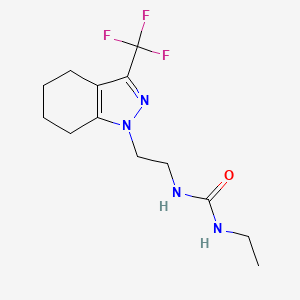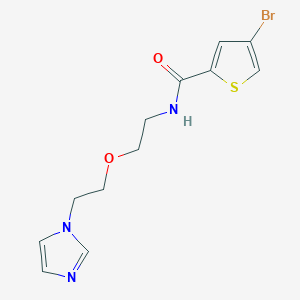![molecular formula C23H15F4N3O4S B2503804 Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-56-9](/img/structure/B2503804.png)
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate is a compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antibacterial activity. The compound features a thieno[3,4-d]pyridazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, and is substituted with various functional groups that can influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related thieno[2,3-c]pyridazine derivatives has been described using starting materials such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, which is prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Further chemical transformations of the amino compound through hydrazinolysis, treatment with acetylacetone, ethyl acetoacetate, nitrous acid, and various reagents lead to the formation of novel thieno[2,3-c]pyridazine derivatives . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed, involving the functionalization of the thieno[3,4-d]pyridazine core with appropriate substituents.
Molecular Structure Analysis
The molecular structure of thieno[3,4-d]pyridazine derivatives is characterized by a fused bicyclic ring system that includes a thiophene ring and a pyridazine ring. The presence of substituents such as fluorophenyl and trifluoromethyl groups suggests that the compound may have significant electronic properties due to the electron-withdrawing nature of the fluorine atoms. These substituents can affect the reactivity of the compound and its interaction with biological targets .
Chemical Reactions Analysis
Thieno[3,4-d]pyridazine derivatives exhibit reactivity towards various reagents. For instance, when ethyl 5-amino-3,4-dihydro-4-oxo-3-aryl-thieno[3,4-d]pyridazine-1-carboxylate is reacted with π-acceptors like tetracyanoethylene, it yields a mixture of products including hydrazine and aminocyanomethaneimine derivatives . This indicates that the core structure is amenable to nucleophilic attacks and can participate in multiple reaction pathways, leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,4-d]pyridazine derivatives are influenced by their molecular structure. The presence of multiple functional groups, such as ester, amide, and aromatic rings, can impact the compound's solubility, stability, and reactivity. The antibacterial activities of these compounds suggest that they have the potential to interact with biological systems, which could be attributed to their ability to form stable interactions with bacterial enzymes or receptors . The spectral data, including IR, NMR, and mass spectrometry, are essential for confirming the structure of these compounds and provide insight into their chemical environment .
科学的研究の応用
Heterocyclic Compound Synthesis
Research has shown that derivatives similar to the compound can be synthesized through reactions with alkyl mono- and di-halides, leading to new heterocyclic systems. These systems include thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which have shown promising antimicrobial activity against Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (Sirakanyan et al., 2015).
Anticancer Applications
Another study focused on the synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to the discovery of new apoptosis-inducing agents for breast cancer. This research highlights the potential of these compounds in cancer therapy, with specific derivatives showing significant reduction in tumor mass and cell viability in vivo (Gad et al., 2020).
Herbicidal Activities
The synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown significant herbicidal activities, demonstrating the potential of these compounds in agricultural applications. Some derivatives exhibited higher activity than commercial herbicides, indicating their importance in developing new agrochemicals (Xu et al., 2008).
Synthesis of Fluorescent Molecules
Research into the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has led to the discovery of novel fluorescent molecules. These findings open new avenues for the use of such compounds in fluorescent labeling and imaging applications, with certain derivatives exhibiting stronger fluorescence intensity than their analogs (Wu et al., 2006).
特性
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-4-3-5-13(10-12)23(25,26)27)17(16)21(32)30(29-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHHUFDLVNNJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

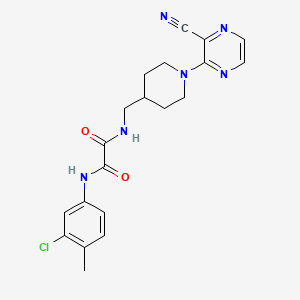
![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)
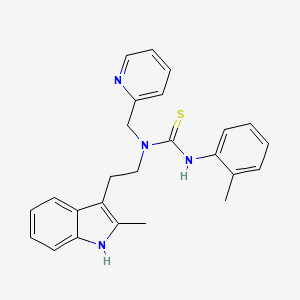
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)
![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)
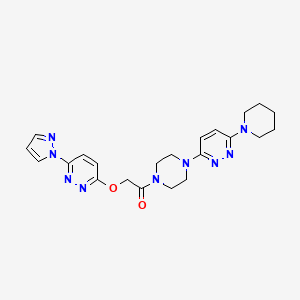
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)
